molecular formula C8H10N2O4S B1594268 N-ethyl-2-nitrobenzenesulfonamide CAS No. 23530-41-8

N-ethyl-2-nitrobenzenesulfonamide

Cat. No.: B1594268
CAS No.: 23530-41-8
M. Wt: 230.24 g/mol
InChI Key: MQOIFAQSYCSLRF-UHFFFAOYSA-N
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Description

N-ethyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H10N2O4S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a nitrogen atom, which is part of a sulfonamide group (-SO2NH2) attached to a nitrobenzene ring . The molecular weight of the compound is 230.24 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-ethyl-2-nitrobenzenesulfonamide, as part of the nitrobenzenesulfonamides family, demonstrates exceptional versatility in organic synthesis. Specifically, they are used for the preparation of secondary amines, and as protective agents for amines. These compounds undergo smooth alkylation, leading to N-alkylated sulfonamides in high yields. This alkylation can be achieved through conventional methods or the Mitsunobu reaction. Subsequently, they can be deprotected easily via Meisenheimer complexes, providing a route to high-yield secondary amines (Fukuyama et al., 1995).

Hypoxic Cell Selective Cytotoxic Agents

Nitrobenzenesulfonamides, with specific structural modifications, have been evaluated as potential hypoxic cell selective cytotoxic agents. These compounds showed preferential toxicity to hypoxic cancer cells like EMT6 mammary carcinoma cells in vitro. One of the derivatives reduced the surviving fraction of these hypoxic cells significantly, indicating its potential as a selective cytotoxic agent and hypoxic cell radiosensitizer. However, in vivo studies in mice showed no significant cytotoxic or radiosensitizing activity, suggesting the need for further optimization and investigation (Saari et al., 1991).

Application in Solid-Phase Synthesis

The application of nitrobenzenesulfonamides extends to solid-phase synthesis, where they are used as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a diverse range of privileged scaffolds. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, demonstrate the versatility of these compounds in synthetic chemistry (Fülöpová & Soural, 2015).

Alkylating Agent for Acids, Alcohols, and Phenols

This compound is related to stable, crystalline nitrobenzenesulfonimidates, which have been prepared and used as alkylating agents. These agents directly ethylate various acids, alcohols, and phenols, demonstrating their utility in synthetic organic chemistry. The reactions are chemoselective and proceed without molecular rearrangements or racemization. Moreover, the byproduct of alkylation, the sulfonamide, can be recycled, enhancing the efficiency of these reactions (Maricich et al., 2013).

Bacterial Biofilm Inhibition and Cytotoxicity

Recent research hasfocused on the synthesis of novel nitrobenzenesulfonamides for biomedical applications, particularly in bacterial biofilm inhibition and cytotoxicity assessment. Specific nitrobenzenesulfonamides, like N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, have shown promising results in inhibiting biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis. Additionally, these compounds displayed mild cytotoxicity, suggesting potential for further exploration in the medical field (Abbasi et al., 2020).

Analytical Applications

Nitrobenzenesulfonamides have been utilized in analytical chemistry as well. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a derivative, has been used as an oxidizing titrant. This compound demonstrates practical applications in the direct titration of various substances, including ascorbic acid, glutathione, and sulfite. The procedures using this compound are simple and rapid, showcasing its utility in analytical chemistry (Gowda et al., 1983).

Synthesis of Novel Compounds

Nitrobenzenesulfonamides are pivotal in synthesizing novel compounds with potential pharmacological applications. They have been used in synthesizing highly reactive compounds like N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides, which react with oxygen and nitrogen nucleophiles to yield various products. These reactions enable the creation of new compounds with potential applications in medicinal chemistry (Rozentsveig et al., 2001).

Safety and Hazards

N-ethyl-2-nitrobenzenesulfonamide is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-ethyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOIFAQSYCSLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353542
Record name N-ethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-41-8
Record name N-ethyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzenesulfonyl chloride (140 g, 361 mmol) in ethyl acetate (250 mL) was added dropwise at room temperature to a mixture of 70% aqueous ethylamine (50 mL, 630 mmol), ethyl acetate (100 mL), Na2CO3 (67 g, 632 mmol), and water (250 mL). The reaction mixture was stirred for 4 h (TLC monitoring, CH2Cl2). The organic layer was separated, washed with water, with a solution of citric acid, dried with Na2SO4, and evaporated. The residue solidified into a white crystalline mass. The latter was triturated with hexane, filtered off, and dried to give 134 g (92%) of the product.
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140 g
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50 mL
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67 g
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250 mL
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250 mL
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100 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-nitrobenzenesulfonyl chloride (10 g) is added portion-wise to 70% ethylamine in water at 0-5° C., maintaining the temperature. It is stirred for 15 minutes until completing the transformation. Water (80 mL) is added, maintaining the temperature. It is stirred for 30 minutes. It is filtered, washed and dried, obtaining 8.97 g of N-ethyl-2-nitrobenzenesulfonamide.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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